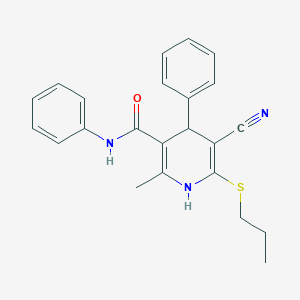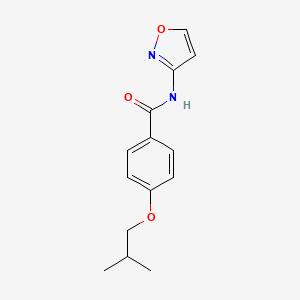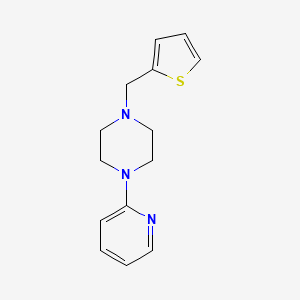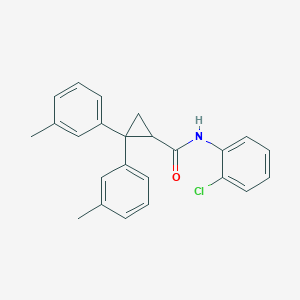
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2008 by researchers at the University of Michigan. Since then, it has been the subject of numerous studies investigating its potential as a cancer therapy.
Mechanism of Action
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide works by binding to the BMI-1 protein, preventing it from functioning properly. This leads to a decrease in the self-renewal of cancer stem cells, ultimately resulting in the inhibition of tumor growth. The exact mechanism of action is still being studied, but it is believed that 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide may also affect other signaling pathways involved in cancer development.
Biochemical and Physiological Effects:
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a promising addition to current cancer treatment regimens.
Advantages and Limitations for Lab Experiments
One advantage of 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide is its high specificity for BMI-1, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its long half-life may limit its use in clinical settings.
Future Directions
There are several future directions for 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide research. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another direction is the investigation of 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide in humans.
In conclusion, 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide is a promising small molecule inhibitor with potential as a cancer therapy. Its ability to target cancer stem cells makes it a unique approach to cancer treatment. While further research is needed, the results obtained so far suggest that 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide may be a valuable addition to current cancer treatment regimens.
Synthesis Methods
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide involves the reaction of 2-methyl-3-pyridinecarboxylic acid with diphenylacetonitrile and propylthiol in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound. The synthesis method has been optimized over the years, resulting in a high yield of pure 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide.
Scientific Research Applications
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide has been extensively studied in cancer research due to its ability to inhibit the expression of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Cancer stem cells are responsible for the growth and spread of tumors, and targeting them is a promising approach to cancer therapy.
properties
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-14-28-23-19(15-24)21(17-10-6-4-7-11-17)20(16(2)25-23)22(27)26-18-12-8-5-9-13-18/h4-13,21,25H,3,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVKBLGGORCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)

![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)

![5-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5194181.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194192.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5194201.png)
![1,4-dichloro-2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5194205.png)
![1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5194213.png)

![ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate](/img/structure/B5194227.png)
![4-bromo-N-(2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5194235.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5194246.png)